SR11237
Overview
Description
SR 11237, also known as BMS-649, is a synthetic organic compound that functions as a pan retinoid X receptor agonist. It is devoid of any retinoic acid receptor activity. Retinoid X receptors are nuclear receptors that play a crucial role in regulating gene expression involved in various biological processes, including cell differentiation, apoptosis, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR 11237 involves the formation of a benzoic acid derivative with a dioxolane ring attached to a tetramethyl-substituted naphthalene moiety. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of the dioxolane ring and subsequent attachment to the naphthalene structure .
Industrial Production Methods
Industrial production methods for SR 11237 are not explicitly detailed in the available literature. Typically, such compounds are produced through multi-step organic synthesis processes in specialized chemical manufacturing facilities. The production involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SR 11237 primarily undergoes reactions typical of benzoic acid derivatives and dioxolane-containing compounds. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl groups within the dioxolane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic ring and the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield carboxylic acids or ketones, while reduction of the dioxolane ring can produce alcohols .
Scientific Research Applications
SR 11237 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study retinoid X receptor signaling pathways and their role in gene expression regulation.
Biology: Employed in research to understand the mechanisms of cell differentiation, apoptosis, and metabolism mediated by retinoid X receptors.
Medicine: Investigated for its potential therapeutic applications in diseases where retinoid X receptor signaling is implicated, such as cancer and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development .
Mechanism of Action
SR 11237 exerts its effects by binding to retinoid X receptors, causing the formation of RXR/RXR homodimers. These homodimers then transactivate a reporter gene containing a RXR-response element. This activation leads to the regulation of target gene expression involved in various biological processes. The compound does not interact with retinoic acid receptors, making it selective for retinoid X receptors .
Comparison with Similar Compounds
Similar Compounds
Bexarotene: Another retinoid X receptor agonist used in the treatment of cutaneous T-cell lymphoma.
Alitretinoin: A retinoid that activates both retinoid X receptors and retinoic acid receptors, used in the treatment of chronic hand eczema.
9-cis-Retinoic Acid: A natural ligand for retinoid X receptors and retinoic acid receptors, involved in various biological processes
Uniqueness of SR 11237
SR 11237 is unique in its high selectivity for retinoid X receptors without any activity on retinoic acid receptors. This selectivity allows for more targeted studies and potential therapeutic applications focused solely on retinoid X receptor-mediated pathways, reducing the risk of off-target effects associated with retinoic acid receptor activation .
Properties
IUPAC Name |
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-22(2)11-12-23(3,4)20-15-18(9-10-19(20)22)24(27-13-14-28-24)17-7-5-16(6-8-17)21(25)26/h5-10,15H,11-14H2,1-4H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUKALQMHNSWTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3(OCCO3)C4=CC=C(C=C4)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163433 | |
Record name | SR 11237 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146670-40-8 | |
Record name | SR 11237 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146670408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SR 11237 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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